molecular formula C14H22N2O3S B2927204 3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea CAS No. 2034481-11-1

3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea

Cat. No.: B2927204
CAS No.: 2034481-11-1
M. Wt: 298.4
InChI Key: SUMNNMYHJNLEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This urea derivative features a 2-methoxyethyl group, a tetrahydropyran (oxan-4-yl) moiety, and a thiophen-3-ylmethyl substituent. While direct biological data for this compound are absent in the provided evidence, its structural analogs (discussed below) highlight the importance of urea-based frameworks in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-18-8-5-16(10-12-4-9-20-11-12)14(17)15-13-2-6-19-7-3-13/h4,9,11,13H,2-3,5-8,10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMNNMYHJNLEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)C(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:

    Starting Materials: The synthesis may start with 2-methoxyethylamine, oxan-4-yl isocyanate, and thiophen-3-ylmethylamine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran may be used.

    Procedure: The amine and isocyanate are mixed in the solvent and stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Catalysts: Using catalysts to speed up the reaction.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted ureas.

Scientific Research Applications

“3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea” may have applications in several fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea” would depend on its specific application:

    Molecular Targets: It may interact with proteins, enzymes, or receptors.

    Pathways Involved: It could modulate biochemical pathways by inhibiting or activating specific targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight XlogP Polar Surface Area (Ų) Notable Substituents
Target : 3-(2-Methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea Not provided* ~350 (estimated) ~2.5 ~85 (estimated) 2-Methoxyethyl, oxan-4-yl, thiophen-3-ylmethyl
1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea C₁₉H₂₄N₂O₃S 360.47 2.8 87.8 Phenoxyethyl, oxan-4-yl, thiophen-3-ylmethyl
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea C₁₅H₂₁N₃O₂ 275.35 N/A N/A Cyclopropylpyridinyl, oxan-4-yl
3-(2-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)urea C₁₅H₁₇ClN₂O₂S 324.8 N/A N/A Chloro-methylphenyl, hydroxyethyl, thiophen-3-ylmethyl

Notes:

  • The oxan-4-yl moiety (tetrahydropyran) is shared with and , contributing to conformational rigidity and hydrogen-bonding capacity.
  • The thiophen-3-ylmethyl group in the target and enhances lipophilicity compared to ’s pyridine substituent.

Key Differences and Implications

Feature Target Compound Closest Analog Impact
Substituent on Urea 2-Methoxyethyl Phenoxyethyl Reduced aromaticity → lower toxicity risk; improved metabolic stability
Core Heterocycle Oxan-4-yl Oxan-4-yl Maintains conformational rigidity and hydrogen-bonding potential
Aromatic Group Thiophen-3-ylmethyl Thiophen-3-ylmethyl Retains lipophilicity; sulfur may participate in covalent interactions

Biological Activity

The compound 3-(2-methoxyethyl)-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea is a member of the urea family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N3O2SC_{15}H_{25}N_3O_2S with a molecular weight of 301.45 g/mol. The presence of the thiophene ring and urea functional group contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Compounds containing thiophene and urea moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of thiourea can function as effective antibacterial agents by disrupting bacterial cell walls or inhibiting key metabolic pathways. For instance, studies have demonstrated that similar compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The anticancer potential of urea derivatives has been extensively studied. Compounds in this class have shown effectiveness in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For example, related thiourea compounds have been reported to exhibit IC50 values in the low micromolar range against several cancer types, including lung, breast, and prostate cancers .

Anti-inflammatory Effects

The anti-inflammatory properties of urea derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Antitumor Activity : A study evaluated a series of thiourea derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the thiophene structure significantly enhanced anticancer activity, with some compounds exhibiting GI50 values below 20 µM .
  • Antimicrobial Evaluation : In another study, a set of thiourea derivatives was tested against a panel of bacterial strains. The results showed that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many urea derivatives act as enzyme inhibitors by mimicking natural substrates or cofactors, effectively blocking critical metabolic pathways.
  • Receptor Modulation : Some compounds may interact with cellular receptors involved in signaling pathways related to inflammation and cancer progression.

Data Summary Table

Activity TypeCompound EffectivenessReference
AntibacterialEffective against Gram-positive/negative bacteria
AnticancerIC50 < 20 µM in various cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.